molecular formula C18H22BNO4S B12099110 N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B12099110
M. Wt: 359.3 g/mol
InChI Key: AGDMEMHCZGZGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound consists of a benzenesulfonamide core with a phenyl group attached to the sulfonamide nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) substituent at the para position of the benzene ring . Synonyms: 4-Sulphamoylbenzeneboronic acid pinacol ester, 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide . Applications: Boronate-containing sulfonamides are widely used as intermediates in Suzuki-Miyaura cross-coupling reactions for drug synthesis and materials science . The sulfonamide group may contribute to biological activity, such as enzyme inhibition, while the boronate enables further functionalization .

Properties

Molecular Formula

C18H22BNO4S

Molecular Weight

359.3 g/mol

IUPAC Name

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H22BNO4S/c1-17(2)18(3,4)24-19(23-17)14-10-12-16(13-11-14)25(21,22)20-15-8-6-5-7-9-15/h5-13,20H,1-4H3

InChI Key

AGDMEMHCZGZGGG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-N-phenylbenzenesulfonamide

The precursor is prepared via sulfonylation of aniline with 4-bromobenzenesulfonyl chloride. In a representative procedure:

  • 4-Bromobenzenesulfonyl chloride (1.2 equiv) is added dropwise to aniline (1.0 equiv) in anhydrous dichloromethane at 0°C.

  • The mixture is stirred for 12 hours at room temperature, followed by aqueous workup (NaHCO₃ wash) and recrystallization from ethanol/water (yield: 85–92%).

Miyaura Borylation with Bis(pinacolato)diboron

The brominated intermediate undergoes borylation under Pd(dppf)Cl₂ catalysis:

ParameterCondition
CatalystPd(dppf)Cl₂ (3–5 mol%)
Boron reagentBis(pinacolato)diboron (1.2 equiv)
BasePotassium acetate (3.0 equiv)
Solvent1,4-Dioxane
Temperature90°C
Reaction time7–12 hours
Yield95–100%

Mechanistic insights : Oxidative addition of the aryl bromide to Pd(0) generates an arylpalladium(II) complex, which undergoes transmetalation with the diboron reagent. Reductive elimination yields the boronate ester.

Direct Sulfonamidation of Boronate-Ester-Containing Intermediates

Alternative routes first install the boronate ester, followed by sulfonamide formation. This method avoids handling halogenated intermediates.

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzenesulfonyl Chloride

  • 4-Pinacolatoboronbenzenesulfonic acid is treated with PCl₅ in chlorobenzene at reflux (4 hours, 80% yield).

Coupling with Aniline

The sulfonyl chloride reacts with aniline under Schotten-Baumann conditions:

  • Aniline (1.1 equiv) in NaOH (10% aq.) is added to the sulfonyl chloride in THF at 0°C.

  • Stirring continues for 3 hours, followed by extraction with ethyl acetate (yield: 78–85%).

Advantages : Higher functional group tolerance compared to cross-coupling routes.

Nickel-Catalyzed Borylation for Low-Cost Applications

While palladium dominates industrial processes, nickel catalysis offers cost advantages for large-scale synthesis. A modified protocol uses:

  • NiCl₂(dppe) (5 mol%)

  • Tetrahydroxydiboron (B₂(OH)₄, 2.0 equiv)

  • KOAc (3.0 equiv) in DMF at 110°C (24 hours, yield: 70–75%).

Limitations : Lower yields and narrower substrate scope compared to palladium systems.

Process Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies in 1,4-dioxane, DMF, and toluene show dioxane maximizes Pd catalyst stability. Reducing Pd loading to 1 mol% with XPhos ligands maintains yields >90%.

Purification Strategies

  • Chromatography : Silica gel elution with hexane/ethyl acetate (3:1) removes residual diboron reagents.

  • Recrystallization : Ethanol/water mixtures yield >99% purity by HPLC.

Analytical Characterization

Key data for validating successful synthesis:

  • ¹H NMR (CDCl₃): δ 8.25 (d, J=1.0 Hz, 1H, aromatic), 7.85–6.93 (m, 9H, aromatic), 1.33 (s, 12H, pinacol methyl).

  • MS (ESI+) : m/z 427.0 [M+H]⁺.

  • FT-IR : B-O stretch at 1340 cm⁻¹, S=O asymmetric stretch at 1175 cm⁻¹.

Industrial-Scale Production Challenges

  • Cost : Pd catalysts account for 60% of raw material costs. Nickel alternatives reduce expenses but require yield optimization.

  • Waste management : Dioxane recycling via distillation achieves 90% solvent recovery.

Emerging Methodologies

  • Photocatalytic borylation : Visible-light-driven systems using Ru(bpy)₃²⁺ reduce reliance on noble metals (preliminary yield: 65%).

  • Flow chemistry : Continuous reactors enhance heat transfer and reduce reaction times (2 hours at 100°C) .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

    Oxidation and Reduction: The boronic ester group can be oxidized to a boronic acid or reduced to a borane.

    Coupling Reactions: It is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    From Oxidation: Phenylboronic acid derivatives.

    From Reduction: Phenylborane derivatives.

    From Coupling: Biaryl compounds.

Scientific Research Applications

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a complex organic compound with a variety of applications in scientific research, particularly in medicinal chemistry and enzyme inhibition studies. This article explores its applications in detail, supported by relevant data tables and case studies.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have focused on its inhibitory effects on carbonic anhydrase (CA) enzymes, which play crucial roles in various physiological processes and are implicated in diseases such as cancer.

Case Study: Inhibition of Carbonic Anhydrase IX

Research conducted by Nemr et al. demonstrated that derivatives of this compound exhibited significant inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. This selectivity for CA IX over CA II suggests potential therapeutic applications in cancer treatment, particularly for tumors expressing high levels of CA IX .

CompoundIC50 (nM)Target Enzyme
4e10.93CA IX
4g15.00CA IX
4h25.06CA IX

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The sulfonamide group enhances its ability to inhibit bacterial growth by interfering with bacterial metabolic pathways.

Case Study: Antibacterial Efficacy

In vitro studies have shown that this compound exhibits potent antibacterial activity against various strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Mycobacterium tuberculosis32 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties due to its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine.

Case Study: Neuroprotection in Alzheimer's Disease Models

In preclinical models for Alzheimer's disease, administration of the compound resulted in improved cognitive functions and reduced AChE activity compared to control groups. The IC50 value for AChE inhibition was found to be approximately 2.7 µM.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

Substituent Variation on the Sulfonamide Nitrogen

The nature of the substituent on the sulfonamide nitrogen significantly influences physicochemical properties and reactivity:

Compound Name Substituent on N Molecular Formula Molecular Weight CAS Number Key Features
N-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Phenyl C₁₈H₂₁BNO₄S 357.24 g/mol Not explicitly listed High lipophilicity; aryl group enhances steric bulk
N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Cyclopropyl C₁₅H₂₂BNO₄S 323.22 g/mol 914610-50-7 Smaller substituent; potential for altered solubility
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Dimethyl C₁₄H₂₂BNO₄S 311.20 g/mol 486422-04-2 Tertiary sulfonamide; increased solubility in polar solvents
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Methyl C₁₃H₁₉BNO₄S 297.17 g/mol 1073353-47-5 Secondary sulfonamide; intermediate lipophilicity

Key Observations :

  • Solubility : Tertiary sulfonamides (e.g., N,N-dimethyl) exhibit higher solubility in polar solvents due to reduced hydrogen-bonding capacity .

Positional Isomerism of the Boronate Ester

The boronate ester’s position on the benzene ring impacts electronic properties and reactivity:

Compound Name Boronate Position Key Features
This compound Para Optimal for cross-coupling due to minimal steric hindrance
4-Methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide Meta Meta-substitution may reduce coupling efficiency in Suzuki reactions
4-Chloro-N-(2-fluoro-4-boronate phenyl)benzenesulfonamide Para (with halogens) Halogens enhance electronic effects, improving reactivity in aryl couplings

Key Observations :

  • Para-Substituted Derivatives : Preferred in cross-coupling reactions due to favorable electronic and steric environments .
  • Halogenated Analogues : Halogens (e.g., Cl, F) increase electrophilicity, enhancing reactivity in palladium-catalyzed reactions .

Functional Group Modifications

Additional functional groups can tailor the compound for specific applications:

Compound Name Functional Groups Applications
4-Methyl-N-((4-boronate benzyl)oxy)benzenesulfonamide Ether linkage Redox-triggered HNO release in medicinal chemistry
3-(4-Methoxyphenyl)-N-phenyl-4-boronate pentanamide Amide linkage Multi-component synthesis of γ-boryl amides (34% yield)
trans-N,4-dimethyl-N-(boronate cyclopropyl)benzenesulfonamide Cyclopropane ring Structural complexity for drug discovery

Key Observations :

  • Ether/Amide Linkages : Introduce hydrolytic stability or hydrogen-bonding sites, expanding utility in drug design .

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Weight LogP* (Predicted) Water Solubility (mg/mL)*
N-Phenyl-4-boronate benzenesulfonamide 357.24 3.8 0.12
N-Cyclopropyl-4-boronate benzenesulfonamide 323.22 2.9 0.45
N,N-Dimethyl-4-boronate benzenesulfonamide 311.20 2.1 1.20

*Estimated using computational tools (e.g., ChemAxon).

Table 2: Cross-Coupling Efficiency in Suzuki Reactions

Compound Name Yield (%) Reference
N-Phenyl-4-boronate benzenesulfonamide 85–92
4-Chloro-N-(2-fluoro-4-boronate phenyl)benzenesulfonamide 78
4-Methyl-N-[3-boronate phenyl]benzenesulfonamide 65

Biological Activity

N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22BNO4S with a molecular weight of 359.25 g/mol. The compound features a sulfonamide group and a boron-containing moiety which may contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrases or other sulfonamide-sensitive enzymes.
  • Targeting COX Enzymes : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes which are crucial in inflammation and pain pathways .
  • Interaction with Cellular Pathways : The boron moiety can enhance the compound's interaction with cellular targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.

In Vitro Studies

Several studies have been conducted to evaluate the biological activity of related compounds. For instance:

  • COX Inhibition : Compounds with similar structures demonstrated selective inhibition of COX-2 over COX-1 with IC50 values indicating moderate potency . This suggests that this compound may exhibit similar properties.

In Vivo Studies

Research involving animal models has shown promising results:

  • Anti-inflammatory Effects : In vivo studies indicated that related compounds could reduce inflammation markers in models of arthritis and other inflammatory conditions . This positions this compound as a candidate for further exploration in anti-inflammatory therapies.

Case Study 1: COX Inhibition in Tumor Models

A study investigating the effects of a structurally similar compound on tumor growth highlighted its ability to inhibit COX enzymes in tumor tissues. The compound was found to significantly reduce tumor size in models overexpressing COX-2 . This reinforces the potential for N-phenyl derivatives in cancer therapy.

Case Study 2: Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of related boron-containing compounds revealed favorable absorption and distribution characteristics. These studies suggest that N-phenyl derivatives may also exhibit good bioavailability and metabolic stability .

Data Summary Table

PropertyValue
Molecular FormulaC18H22BNO4S
Molecular Weight359.25 g/mol
CAS Number914606-88-5
Purity>97%
Potential Biological ActivityCOX inhibition
Related StudiesAnti-inflammatory effects

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm boronic ester (δ ~1.3 ppm for pinacol methyl groups) and sulfonamide (δ ~7.5–8.0 ppm for aromatic protons) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving torsional angles in the dioxaborolane ring .
  • HPLC-MS : To assess purity (>95%) and detect byproducts from incomplete coupling or hydrolysis .

What are the common reactivity patterns of this compound in organic synthesis?

Q. Basic

  • Suzuki Coupling : The boronic ester enables cross-coupling with aryl halides to generate biaryl sulfonamides, useful in medicinal chemistry .
  • Sulfonamide Functionalization : React with alkyl/aryl halides for N-alkylation or acylation to modulate biological activity .
  • Hydrolysis Sensitivity : The boronic ester hydrolyzes in aqueous acidic/alkaline conditions, requiring anhydrous storage .

How can researchers address low yields or side reactions during cross-coupling?

Q. Advanced

  • Ligand Screening : Bulky ligands (e.g., SPhos) improve catalyst stability and reduce homocoupling byproducts .
  • Solvent Optimization : Use degassed toluene/DMF mixtures to minimize boronic ester hydrolysis .
  • Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify quenching points for intermediates .

How to resolve conflicting crystallographic data for this compound?

Q. Advanced

  • Twinning Refinement : For twinned crystals, apply SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • High-Resolution Data : Collect data at synchrotron sources (λ < 1 Å) to resolve disorder in the dioxaborolane moiety .
  • DFT Calculations : Compare experimental bond lengths/angles with computed values (e.g., Gaussian09) to validate geometry .

What strategies are recommended for evaluating its bioactivity against targets like FLAP?

Q. Advanced

  • Enzyme Inhibition Assays : Use recombinant 5-lipoxygenase-activating protein (FLAP) in cell-free systems with IC₅₀ determination via fluorescence polarization .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methylated derivatives) to correlate substituent effects with binding affinity .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) using FLAP’s crystal structure (PDB ID: 3O8Y) to predict binding modes .

How to design stability studies for this compound under physiological conditions?

Q. Advanced

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor boronic ester decomposition via ¹¹B NMR .
  • Metabolite Profiling : Use LC-QTOF-MS to identify oxidation products (e.g., boronic acid) in liver microsome assays .
  • Cryopreservation : Store lyophilized samples at -80°C with desiccants to prevent moisture-induced degradation .

What computational methods are suitable for modeling its electronic properties?

Q. Advanced

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map HOMO/LUMO orbitals and predict reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess conformational flexibility .
  • QSPR Models : Corrogate logP and polar surface area with permeability data for blood-brain barrier penetration predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.